2-(3,5-Difluorophenyl)propanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLGSOLBOLYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263162-45-4 | |
| Record name | 2-(3,5-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 3,5 Difluorophenyl Propanoic Acid
Historical and Contemporary Approaches to Arylpropanoic Acid Synthesis
The synthesis of 2-arylpropanoic acids, a class of compounds with significant commercial applications, has a rich history. Early methods often involved multi-step sequences that were effective but sometimes lacked efficiency and atom economy. bris.ac.uk A classic example is the six-step Boot process for ibuprofen (B1674241), which begins with a Friedel-Crafts acylation of isobutylbenzene. bris.ac.ukwikipedia.org
Contemporary approaches have focused on developing more streamlined and environmentally benign syntheses. nih.gov A major advancement was the Hoechst process for ibuprofen, which reduced the synthesis to three steps, notably employing a palladium-catalyzed carbonylation. bris.ac.ukwikipedia.org Modern synthetic chemistry continues to refine these processes by exploring novel catalytic systems, including palladium complexes for carbonylation and coupling reactions, and developing continuous-flow methodologies to improve efficiency and scalability. nih.govmdpi.com The overarching goal in the field is to reduce step counts, improve reaction conditions, increase yields, and achieve high levels of stereoselectivity. nih.gov
Targeted Synthetic Routes to 2-(3,5-Difluorophenyl)propanoic Acid
Specific strategies have been developed to introduce the 3,5-difluorophenyl moiety at the C2 position of propanoic acid. These methods leverage well-established organic reactions, tailored for the specific substrates required.
A foundational method for creating aryl-ketone linkages is the Friedel-Crafts acylation. wikipedia.orgchemistrysteps.com This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this strategy would begin with the acylation of 1,3-difluorobenzene (B1663923) with a propionyl halide (e.g., propionyl chloride) or propanoic anhydride.
The resulting propiophenone, 1-(3,5-difluorophenyl)propan-1-one, serves as a key intermediate. This ketone can then be converted to the target carboxylic acid through various multi-step transformations. One common sequence involves a 1,2-aryl migration, which can be induced under acidic conditions. Subsequent hydrolysis of the resulting ester or other intermediate yields the final this compound. An advantage of the Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the aromatic ring. chemistrysteps.comorganic-chemistry.org
Table 1: Example of Friedel-Crafts Acylation Approach
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Acylation | 1,3-Difluorobenzene, Propionyl Chloride | AlCl₃ | 1-(3,5-Difluorophenyl)propan-1-one |
| 2. Rearrangement/Oxidation | 1-(3,5-Difluorophenyl)propan-1-one | e.g., Thallium(III) nitrate, Methanol (B129727) | Methyl 2-(3,5-difluorophenyl)propanoate |
Carbonylation reactions offer a direct and efficient method for introducing a carboxyl group. Palladium-catalyzed carbonylation, in particular, has become a state-of-the-art technique for synthesizing 2-arylpropanoic acids. mdpi.com This approach typically involves the reaction of an aryl halide or a related precursor with carbon monoxide and an alcohol or water.
For this compound, a suitable precursor would be 1-(1-haloethyl)-3,5-difluorobenzene (e.g., 1-(1-bromoethyl)-3,5-difluorobenzene). The palladium catalyst facilitates the insertion of carbon monoxide into the aryl-carbon bond, followed by reaction with water (hydroxycarbonylation) to yield the carboxylic acid directly, or with an alcohol (alkoxycarbonylation) to form an ester intermediate that is subsequently hydrolyzed. mdpi.comnih.gov This method is often favored for its high regioselectivity and efficiency. mdpi.com
The hydrolysis of nitriles is a classic and reliable method for the preparation of carboxylic acids. doubtnut.comvaia.com This pathway to this compound begins with the synthesis of the corresponding nitrile, 2-(3,5-difluorophenyl)propanenitrile. This intermediate can be prepared through various means, such as the nucleophilic substitution of a 1-(1-haloethyl)-3,5-difluorobenzene with a cyanide salt.
Once the nitrile is obtained, it is subjected to hydrolysis, typically under strong acidic or basic conditions with heating. doubtnut.comvaia.com The reaction proceeds through an amide intermediate (2-(3,5-difluorophenyl)propanamide) which is then further hydrolyzed to the final carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). doubtnut.com This method is robust and widely applicable for the synthesis of various arylpropanoic acids. orgsyn.org
Reaction Scheme: Nitrile Hydrolysis CH₃CH(C₆H₃F₂)CN + 2 H₂O --(H⁺ or OH⁻, Heat)--> CH₃CH(C₆H₃F₂)COOH + NH₃
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. nih.gov These methods can be adapted to synthesize this compound by coupling a 3,5-difluorophenyl-containing reagent with a three-carbon propanoic acid synthon.
One such strategy is the Suzuki coupling, which would involve reacting a 3,5-difluorophenylboronic acid with a suitable propanoic acid derivative, such as methyl 2-bromopropanoate, in the presence of a palladium catalyst and a base. The reaction forms the aryl-carbon bond directly, yielding the methyl ester of the target acid, which is then hydrolyzed. A flexible two-step, one-pot procedure involving a sequential palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene (B11656), has also been developed for the synthesis of 2-aryl propionic acids. mdpi.comnih.gov These cross-coupling strategies are valued for their broad substrate scope and functional group tolerance. researchgate.net
Asymmetric Synthesis of this compound Enantiomers
Since the biological activity of many chiral molecules resides in a single enantiomer, the development of asymmetric syntheses is crucial. nih.gov For this compound, obtaining enantiomerically pure forms requires stereoselective methods.
Asymmetric synthesis can be achieved through several primary approaches:
Chiral Resolution: This classic method involves separating a racemic mixture of the acid. This is often done by reacting the racemic acid with a chiral resolving agent (a chiral amine, for example) to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. After separation, the pure enantiomer of the acid is recovered by removing the resolving agent.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. nih.gov For this specific compound, a suitable chiral precursor would be elaborated through a synthetic sequence that maintains its stereochemical integrity.
Asymmetric Catalysis: This is a highly efficient modern approach where a chiral catalyst directs the formation of one enantiomer over the other from an achiral starting material. nih.gov For arylpropanoic acids, methods like asymmetric hydrogenation of a corresponding acrylic acid or asymmetric hydroformylation/carbonylation of a styrene derivative are common. For instance, the enantioselective hydroxycarbonylation of 1,3-difluoro-5-vinylbenzene using a palladium catalyst with a chiral ligand could potentially yield an enantiomerically enriched product. Another approach involves the kinetic resolution of a racemic ester using enzymes like lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.gov
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Technically straightforward, widely applicable. | Theoretical maximum yield is 50% for the desired enantiomer without a racemization process. |
| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials. nih.gov | High enantiomeric purity is often achievable. | Limited by the availability and structure of suitable chiral starting materials. |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a foundational strategy for establishing stereocenters in asymmetric synthesis. wikipedia.org This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of 2-arylpropanoic acids, this typically involves attaching the auxiliary to a prochiral precursor, performing a diastereoselective alkylation at the α-position, and then cleaving the auxiliary to yield the chiral acid.
Several types of auxiliaries have been successfully applied to the synthesis of analogous 2-arylpropanoic acids and are applicable to the synthesis of this compound.
Lactamides: Amides derived from (S)-lactic acid have been used as effective chiral auxiliaries. In a notable application, racemic ibuprofen was converted into a diastereomeric mixture of lactamic esters. The esterification, mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP), showed good diastereoselectivity, allowing for the separation of the diastereomers and subsequent hydrolysis to obtain the enantiopure acid. researchgate.net
D-Mannitol: This naturally occurring sugar alcohol has been employed as a chiral auxiliary in the synthesis of (S)-(+)-Naproxen through a 1,2-aryl enantioselective migration. tandfonline.comresearchgate.net The process involves the reaction of a 2-aryl-1-propanone with D-mannitol in the presence of a Lewis acid like ZnCl₂, which catalyzes the formation of chiral ketal intermediates, leading to the desired S-enantiomer in high yield and enantiomeric excess. tandfonline.com
Other Auxiliaries: Evans' oxazolidinone auxiliaries and pseudoephedrine amides are also well-established for controlling the stereochemistry of α-alkylation reactions to form chiral carboxylic acids. wikipedia.org
| Chiral Auxiliary | Example Substrate Class | Key Reaction Type | Typical Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Lactamides (from Lactic Acid) | Ibuprofen, Flurbiprofen | Dynamic Kinetic Resolution via Esterification | Up to 98% | researchgate.net |
| D-Mannitol | Naproxen | Asymmetric 1,2-Aryl Migration | High | tandfonline.comresearchgate.net |
| Oxazolidinones (Evans Auxiliaries) | General Carboxylic Acids | Diastereoselective Enolate Alkylation | >95% | wikipedia.org |
| Pseudoephedrine | General Carboxylic Acids | Diastereoselective Enolate Alkylation | >95% | wikipedia.org |
Enantioselective Catalytic Methods
Enantioselective catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiopure product. frontiersin.org Methods relevant to the synthesis of chiral this compound include catalytic asymmetric hydrogenation and kinetic resolution.
A highly effective strategy for producing chiral 2-aryl-2-fluoropropanoic acids is the kinetic resolution of a racemic mixture via enantioselective esterification. mdpi.comnih.gov This method employs a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), to selectively esterify one enantiomer of the racemic acid at a faster rate. nih.gov The process leaves the unreacted enantiomer of the acid and the newly formed ester in high enantiomeric excess, which can then be separated. This technique has been successfully applied to a range of 2-aryl-2-fluoropropanoic acids, demonstrating its potential for the target compound. mdpi.com
Another powerful technique is the palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoate precursors. This method creates the chiral center while simultaneously reducing a double bond, offering high yields and enantioselectivities for structurally similar compounds. dicp.ac.cn The success of this reaction often depends on a combination of a palladium precursor, a chiral phosphine (B1218219) ligand, and an acid co-catalyst. dicp.ac.cn
| Aryl Group | Yield of Ester (%) | Enantiomeric Excess (ee) of Ester (%) | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| Phenyl | 44 | 90 | 49 | mdpi.com |
| 4-Chlorophenyl | 41 | 90 | 39 | mdpi.com |
| 3-Chlorophenyl | 40 | 90 | 38 | mdpi.com |
| 4-(isobutyl)phenyl (Fluoro-ibuprofen) | 40 | 88 | 31 | mdpi.com |
Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. mdpi.com For the production of enantiopure 2-arylpropanoic acids, the most common biocatalytic method is the kinetic resolution of racemic esters through enantioselective hydrolysis, often catalyzed by lipases or esterases. nih.govfrontiersin.org
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of profen esters. nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. These two products, the S-acid and R-ester, can then be separated. The efficiency and enantioselectivity of this process can be influenced by the choice of enzyme, solvent, and reaction conditions. nih.gov
Furthermore, protein engineering has been employed to enhance the performance of natural enzymes. For instance, an esterase (Est924) was identified and subsequently mutated to invert and improve its enantioselectivity for the synthesis of (S)-2-arylpropionic acids like (S)-naproxen and dexketoprofen (B22426) from their racemic ethyl esters. frontiersin.org Whole-cell catalysts containing these engineered enzymes can be reused for multiple cycles, making the process more economical. frontiersin.org
| Substrate | Enzyme | Reaction Type | Product (Enantiomer) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R,S)-Flurbiprofen methyl ester | Candida antarctica Lipase B (CALB) | Enantioselective Esterification | (R)-Flurbiprofen methyl ester | 89.6% | nih.gov |
| (R,S)-Naproxen ethyl ester | Engineered Esterase (Est924 M3) | Kinetic Resolution (Hydrolysis) | (S)-Naproxen | 91% | frontiersin.org |
| (R,S)-Ketoprofen ethyl ester | Engineered Esterase (Est924 M3) | Kinetic Resolution (Hydrolysis) | (S)-Ketoprofen (dexketoprofen) | 95% | frontiersin.org |
| (R,S)-Ibuprofen ethyl ester | Engineered Esterase (Est924 M3) | Kinetic Resolution (Hydrolysis) | (S)-Ibuprofen | 74.5% | frontiersin.org |
Modern and Sustainable Synthetic Approaches
Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The principles of green chemistry are highly relevant to the synthesis of pharmaceuticals, including 2-arylpropanoic acids.
A classic example of green chemistry in this class of compounds is the industrial synthesis of ibuprofen. The original Boots process involved six steps and had a low atom economy (<40%), generating significant waste. ijsrch.com A newer, greener process developed by BHC involves only three catalytic steps, has a much higher atom economy (~77%), and recycles the major byproduct. ijsrch.comnumberanalytics.com
Applying these principles to the synthesis of this compound would involve:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product. Catalytic routes are inherently superior to methods using stoichiometric reagents like chiral auxiliaries. yale.edu
Catalysis: Employing catalytic rather than stoichiometric reagents. For example, using a catalytic amount of a chiral transition metal complex for asymmetric hydrogenation is preferable to using a full equivalent of a chiral auxiliary.
Reduction of Derivatives: Avoiding unnecessary protection/deprotection steps. The three-step BHC process for ibuprofen avoids the multiple steps of the Boots process. ijsrch.com
Safer Solvents and Reagents: Using less hazardous solvents and reagents. For example, replacing traditional methylating agents with greener alternatives like dimethyl carbonate (DMC) has been demonstrated for the synthesis of 2-phenylpropionic acid. orgsyn.org
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. mdpi.com
The synthesis of 2-arylpropanoic acids is well-suited to flow chemistry. A continuous-flow synthesis of ibuprofen has been developed that integrates three key chemical transformations—Friedel-Crafts acylation, 1,2-aryl migration, and hydrolysis—into a single, uninterrupted process with a total residence time of only a few minutes. mdpi.com
A similar strategy could be envisioned for this compound:
Friedel-Crafts Acylation: 1,3-Difluorobenzene would be reacted with propionic acid or an equivalent in the presence of a Lewis or Brønsted acid catalyst in a heated flow reactor.
1,2-Aryl Migration: The resulting ketone intermediate would be mixed with a stream of reagents to induce rearrangement, forming the methyl ester of the target acid.
Hydrolysis: The ester stream would then be combined with a basic solution in a final reactor to hydrolyze the ester, followed by an in-line workup to isolate the final carboxylic acid product.
Specialized flow reactors, such as tube-in-tube gas-permeable membrane reactors, can be used to safely and efficiently handle gaseous reagents like carbon dioxide for carboxylation steps, which are common in some synthetic routes to profens. durham.ac.uk
Purification and Isolation Methodologies in Academic Research
In an academic research setting, the purification and isolation of a new or target compound like this compound is crucial for its characterization and further use. The strategy typically relies on the compound's physicochemical properties, particularly its acidic nature.
A standard procedure involves the following steps:
Quenching and Initial Extraction: The reaction mixture is typically quenched by adding an aqueous solution, often acidic (e.g., 1 M HCl), to neutralize any basic reagents. mdpi.com The crude product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org
Acid-Base Extraction: The organic layer containing the crude product is washed with a basic aqueous solution, such as saturated sodium bicarbonate or sodium hydroxide. mdpi.com The acidic this compound is deprotonated to its carboxylate salt, which dissolves in the aqueous layer, leaving non-acidic impurities behind in the organic layer.
Isolation: The aqueous layer is separated, washed with fresh organic solvent to remove any remaining neutral impurities, and then re-acidified (e.g., with concentrated HCl) to protonate the carboxylate, causing the pure carboxylic acid to precipitate or to be extracted back into a fresh portion of organic solvent. orgsyn.org
Final Purification: The organic solution containing the purified acid is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. mdpi.comorgsyn.org If the product is a solid, it can be further purified by recrystallization from a suitable solvent system. If it is an oil, purification by column chromatography on silica (B1680970) gel may be necessary.
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Liquid-Liquid Extraction | Extract crude product from the reaction mixture into an organic solvent (e.g., ethyl acetate). | Separate the product from water-soluble reagents and byproducts. | orgsyn.org |
| 2. Acid-Base Wash | Wash the organic layer with an aqueous base (e.g., NaHCO₃ solution) to transfer the acidic product to the aqueous phase. | Separate the acidic product from neutral and basic impurities. | mdpi.com |
| 3. Acidification & Re-extraction | Acidify the aqueous layer and re-extract the protonated product into a fresh organic solvent. | Isolate the purified product from water-soluble salts. | orgsyn.org |
| 4. Drying and Concentration | Dry the organic solution with an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent. | Remove residual water and the volatile solvent to yield the final product. | mdpi.com |
| 5. Final Purification (Optional) | Recrystallization (for solids) or column chromatography (for oils/impure solids). | Achieve high purity by removing closely related impurities. | - |
Advanced Chromatographic Separations for Isomer Resolution
The separation of enantiomers of this compound is effectively achieved through chiral chromatography, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prominent techniques. These methods utilize chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers of arylpropanoic acids. The choice of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. For compounds structurally similar to this compound, such as other 2-aryl-2-fluoropropanoic acids, specific HPLC conditions have been reported to be effective. While direct HPLC data for this compound is not extensively published, methodologies for analogous compounds provide a strong basis for method development.
For instance, the separation of 2-fluoro-2-arylpropanoic acid enantiomers has been successfully achieved using a CHIRALPAK OJ-H column. The mobile phase composition is a critical parameter, with typical systems consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | CHIRALPAK OJ-H |
| Mobile Phase | iso-Propanol/Hexane/TFA |
| Ratio | 1/10/0.01 (v/v/v) |
| Flow Rate | 0.75 mL/min |
Supercritical Fluid Chromatography (SFC):
Preparative SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations, offering advantages such as faster separations and reduced solvent consumption. The use of supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent (co-solvent), is a key feature of this technique.
For the resolution of acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often necessary to achieve good peak shapes and resolution. However, recent studies have demonstrated the feasibility of additive-free preparative chiral SFC for some arylpropanoic acids, which simplifies the downstream processing of the separated enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and Chiralcel OJ-H, have been successfully employed for the separation of various arylpropanoic acids using SFC. The choice of co-solvent, typically an alcohol like methanol or ethanol, significantly influences the separation.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OJ-H) |
| Mobile Phase | CO2 / Co-solvent (e.g., Methanol, Ethanol) |
| Modifier | Acidic additive (e.g., Trifluoroacetic acid) or Additive-free |
Controlled Crystallization Techniques
Crystallization-based methods offer an alternative and often more scalable approach for the resolution of enantiomers. These techniques rely on the differential physicochemical properties of diastereomers or the selective crystallization of one enantiomer from a racemic mixture.
Diastereomeric Salt Crystallization:
This classical resolution technique involves the reaction of the racemic this compound with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.
The choice of the chiral resolving agent is crucial for the success of this method. Commonly used resolving agents for acidic compounds include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or other commercially available chiral bases. The selection of an appropriate solvent system is equally critical, as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of different resolving agents and solvents is often necessary to identify the optimal conditions for efficient resolution. After separation, the desired enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid.
Crystallization-Induced Resolution:
Chemical Reactivity and Derivatization of 2 3,5 Difluorophenyl Propanoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several fundamental organic reactions, including esterification, amidation, reduction, and decarboxylation.
The synthesis of esters and amides from carboxylic acids are cornerstone reactions in organic synthesis, often employed in the development of pharmaceuticals and fine chemicals.
Esterification: 2-(3,5-Difluorophenyl)propanoic acid can be converted to its corresponding esters through reaction with various alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com
Amidation: Direct amidation of this compound with amines to form the corresponding amides is a fundamentally important transformation. scispace.com While direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, various modern catalytic methods have been developed. Boron-based catalysts, for instance, have proven effective for the direct amidation of a wide range of carboxylic acids and amines under milder conditions. mdpi.com Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have also been shown to facilitate the amidation of various carboxylic acids with amines, offering the advantage of being reusable. researchgate.net The reaction generally proceeds by activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.comresearchgate.net
| Reactant | Reagent | Typical Catalyst | Product Name |
|---|---|---|---|
| This compound | Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 2-(3,5-difluorophenyl)propanoate |
| This compound | Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methyl 2-(3,5-difluorophenyl)propanoate |
| This compound | Benzylamine | Boric Acid derivatives or Nb₂O₅ | N-Benzyl-2-(3,5-difluorophenyl)propanamide |
| This compound | Aniline | Boric Acid derivatives or Nb₂O₅ | N-Phenyl-2-(3,5-difluorophenyl)propanamide |
The carboxylic acid moiety can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing this compound to 2-(3,5-difluorophenyl)propan-1-ol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Another common reagent for this reduction is diborane (B8814927) (B₂H₆), often used as a complex with THF (BH₃·THF), which offers milder reaction conditions. wikipedia.org
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction can proceed to the primary alcohol if not carefully controlled. A common strategy involves first converting the carboxylic acid into a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent. For instance, the acid chloride derivative could be reduced using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).
| Starting Material | Reducing Agent | Product |
|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(3,5-Difluorophenyl)propan-1-ol |
| This compound | Diborane (B₂H₆) | 2-(3,5-Difluorophenyl)propan-1-ol |
| 2-(3,5-Difluorophenyl)propanoyl chloride | Lithium tri-tert-butoxyaluminum hydride | 2-(3,5-Difluorophenyl)propanal |
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of simple aliphatic carboxylic acids typically requires very high temperatures. Aromatic carboxylic acids, especially those with certain substituents, can undergo decarboxylation under specific conditions, often catalyzed by metals or acids. organic-chemistry.orggoogleapis.com For instance, the decarboxylation of some fluorophthalic acids has been achieved by heating in polar aprotic solvents, sometimes with a copper catalyst. googleapis.com
The mechanism of decarboxylation can vary. For aryl-substituted propanoic acids, the stability of the molecule makes uncatalyzed decarboxylation difficult. Catalytic methods, such as those employing silver carbonate, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org The process for this compound would likely require specific catalytic systems to proceed efficiently, potentially involving the formation of an organometallic intermediate or a radical pathway.
Reactions on the Difluorophenyl Aromatic Ring
The 3,5-difluorophenyl group is a key feature of the molecule, and its reactivity is heavily influenced by the two strongly electron-withdrawing fluorine atoms.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS are governed by the substituents already present on the ring.
In this compound, the aromatic ring is substituted with two fluorine atoms and a propanoic acid group.
Fluorine atoms: Halogens are deactivating groups due to their strong inductive electron withdrawal, making the ring less nucleophilic and slowing the rate of EAS compared to benzene (B151609). However, they are ortho-, para-directors because they can stabilize the cationic intermediate (arenium ion) through resonance by donating a lone pair of electrons.
2-Propanoic acid group: This alkyl carboxylic acid group is deactivating and a meta-director due to the electron-withdrawing nature of the carboxylic acid function. wikipedia.org
The combined effect of these groups makes the aromatic ring in this compound significantly deactivated towards electrophilic attack. The directing effects are as follows: the two fluorine atoms at positions 3 and 5 direct incoming electrophiles to positions 2, 4, and 6. The propanoic acid group at position 1 directs to positions 3 and 5, which are already occupied. Therefore, the directing influence of the fluorine atoms will dominate. Substitution is expected to occur at the positions ortho to both fluorine atoms (position 4) or ortho to one fluorine and para to the other (positions 2 and 6). Given the steric hindrance from the adjacent propanoic acid group, substitution at position 4 is the most likely outcome. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). youtube.combyjus.com
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(3,5-Difluoro-4-nitrophenyl)propanoic acid |
| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3,5-difluorophenyl)propanoic acid |
| Sulfonation | Fuming H₂SO₄ | 2-(3,5-Difluoro-4-sulfophenyl)propanoic acid |
In contrast to its deactivation towards electrophiles, the presence of strong electron-withdrawing groups like fluorine makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is the mirror opposite of EAS, where the aromatic ring acts as an electrophile and is attacked by a strong nucleophile. masterorganicchemistry.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is stabilized by the electron-withdrawing groups, particularly when they are positioned ortho or para to the site of attack. masterorganicchemistry.comnih.gov In the second step, the leaving group is expelled, and aromaticity is restored.
For this compound, a strong nucleophile (e.g., methoxide, hydroxide, or an amine) can attack either C-3 or C-5, displacing one of the fluorine atoms. Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial rate-determining nucleophilic attack. libretexts.orgyoutube.com The remaining fluorine and the propanoic acid group would help stabilize the negative charge of the Meisenheimer intermediate.
Directed Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The carboxylic acid group of this compound can act as a DMG, although its acidic proton must first be quenched by a suitable base.
The process involves the deprotonation of the carboxylic acid, followed by a second deprotonation at the ortho-position of the phenyl ring by a strong base like n-butyllithium or sec-butyllithium. wikipedia.orguwindsor.ca This generates a dianion intermediate which can then react with various electrophiles to introduce substituents at the C-2 or C-6 positions of the aromatic ring. The fluorine atoms on the ring enhance the acidity of the ortho-protons, facilitating the metalation process.
Table 1: Examples of Electrophiles Used in Directed Metalation of Aryl Carboxylic Acids
| Electrophile | Functional Group Introduced |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Carbon dioxide (CO₂) | Carboxyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| Disulfides (e.g., (CH₃S)₂) | Thioether |
| Iodine (I₂) | Iodo |
This table provides a generalized overview of electrophiles commonly used in DoM reactions.
Stereoselective Transformations and Chiral Pool Applications
The presence of a stereocenter at the alpha-position makes this compound a valuable chiral building block.
The carboxylic acid moiety can be converted into various derivatives, such as amides or esters, by coupling with chiral amines or alcohols. This process can lead to the formation of diastereomers, which can often be separated by chromatography or crystallization. The stereochemistry of the newly formed product is influenced by the existing stereocenter, a process known as diastereoselective synthesis. nih.gov
Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemate into a single enantiomer with a theoretical yield of 100%. princeton.edudicp.ac.cn In the context of this compound, DKR could be employed during derivatization reactions. This involves the rapid in-situ racemization of the starting material while one enantiomer reacts preferentially with a chiral reagent or catalyst. dicp.ac.cn
Asymmetric catalysis can also be used to selectively derivatize one enantiomer over the other. mdpi.com For instance, enzyme-catalyzed esterification or amidation can exhibit high enantioselectivity. nih.gov
Table 2: Examples of Chiral Reagents and Catalysts in Stereoselective Transformations
| Transformation | Reagent/Catalyst Type | Example |
| Diastereoselective Amide Formation | Chiral Amine | (R)-1-Phenylethylamine |
| Kinetic Resolution | Enzyme | Lipase (B570770) |
| Asymmetric Hydrogenation | Chiral Catalyst | Rhodium-BINAP complex |
This table illustrates the types of reagents and catalysts that can be employed for stereoselective transformations of chiral carboxylic acids.
Synthesis of Complex Analogues and Prodrug Structures
The functional handles on this compound—the carboxylic acid, the aromatic ring, and the stereocenter—allow for its incorporation into more complex molecular architectures. researchgate.netmdpi.comnih.gov
The carboxylic acid can be converted to an ester or amide to create prodrugs, which are inactive or less active forms of a drug that are metabolized in the body to the active form. mdpi.comscilit.com This strategy is often used to improve the pharmacokinetic properties of a drug. The aromatic ring can be further functionalized using methods like directed metalation to introduce additional substituents that can modulate biological activity. harvard.edu
Advanced Spectroscopic and Structural Characterization of 2 3,5 Difluorophenyl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. rsc.org By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and spatial arrangement of atoms within the 2-(3,5-Difluorophenyl)propanoic acid molecule. The high natural abundance and sensitivity of the ¹⁹F nucleus make it a particularly powerful probe for studying such compounds. rsc.org
High-field NMR analysis provides precise chemical shift values, which are indicative of the local electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton (CH), the methyl protons (CH₃), and the aromatic protons. The aromatic region would likely present as a complex multiplet due to proton-fluorine couplings. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom, including the carboxyl carbon, the aliphatic methine and methyl carbons, and the aromatic carbons. The signals for the aromatic carbons directly bonded to fluorine would appear as doublets due to one-bond ¹³C-¹⁹F coupling, while other aromatic carbons would show smaller couplings over multiple bonds.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms on the aromatic ring are chemically equivalent due to the molecule's symmetry. This signal's chemical shift provides key information about the electronic effects of the propanoic acid substituent on the difluorinated ring.
Table 1: Predicted NMR Chemical Shift Ranges for this compound Note: This table is based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not available in the cited literature.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (COOH) | 10.0 - 13.0 | br s | - |
| ¹H (Aromatic) | 6.8 - 7.5 | m | J(H,F) |
| ¹H (CH) | 3.5 - 4.0 | q | J(H,H) |
| ¹H (CH₃) | 1.4 - 1.7 | d | J(H,H) |
| ¹³C (C=O) | 170 - 185 | s | - |
| ¹³C (Aromatic C-F) | 160 - 165 | d | ¹J(C,F) ≈ 240-250 |
| ¹³C (Aromatic C-H) | 100 - 115 | t | ³J(C,F) |
| ¹³C (Aromatic C-C) | 135 - 145 | t | ²J(C,F) |
| ¹³C (CH) | 40 - 50 | s | - |
| ¹³C (CH₃) | 15 - 25 | s | - |
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, for instance, between the methine (CH) proton and the methyl (CH₃) protons of the propanoic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to probe longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. rsc.org It would be instrumental in connecting the propanoic acid side chain to the difluorophenyl ring by showing correlations from the methine proton to the aromatic carbons. Far-reaching ¹⁹F-¹³C couplings can also be analyzed with HMBC-type experiments. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which can help determine the preferred conformation of the molecule.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing these different forms. nih.gov Each polymorph, having a unique crystal lattice and molecular packing, will give rise to a distinct SSNMR spectrum. ¹³C and ¹⁹F SSNMR can detect subtle differences in chemical shifts and peak widths that reflect the different local environments in each crystalline form, making it an ideal tool for identifying and quantifying polymorphs of this compound. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₈F₂O₂) with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For phenylpropanoic acids, common fragmentation pathways include the loss of the carboxyl group and cleavages within the side chain. researchgate.netresearchgate.net
For this compound, key fragmentation pathways would likely include:
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.
Loss of the carboxyl group: Cleavage resulting in the loss of the •COOH radical (45 Da).
Side-chain cleavage: Fragmentation of the bond between the alpha-carbon and the aromatic ring.
McLafferty Rearrangement: A potential rearrangement involving the carboxyl group and the side chain, leading to characteristic neutral losses.
Studying these pathways provides mechanistic insights into the molecule's stability and reactivity in the gas phase and helps confirm the proposed structure. nih.govdocbrown.info
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are complementary, providing a comprehensive vibrational profile based on the molecule's infrared activity and Raman scattering.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is dominated by the characteristic vibrations of the carboxylic acid and the difluorinated benzene (B151609) ring.
The most prominent feature of a carboxylic acid in an FT-IR spectrum is the O-H stretching vibration, which appears as a very broad and strong absorption band in the 2500 to 3300 cm⁻¹ region. docbrown.infolibretexts.org This broadening is a direct consequence of extensive intermolecular hydrogen bonding between carboxylic acid molecules, which typically form cyclic dimers in the condensed phase. docbrown.info Overlapping with this broad O-H band are the sharper C-H stretching vibrations of the alkyl and aromatic portions of the molecule, typically found between 2850 and 3100 cm⁻¹. docbrown.infonih.gov
Another key diagnostic peak is the carbonyl (C=O) stretching vibration. For a hydrogen-bonded dimer, this absorption is strong and sharp, typically appearing around 1700–1725 cm⁻¹. docbrown.infonih.gov The exact position of this band is sensitive to the local electronic and hydrogen-bonding environment. nih.gov
The presence of the 3,5-difluorophenyl group introduces characteristic C-F stretching vibrations, which are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹. Vibrations associated with the aromatic ring, such as C=C stretching, occur in the 1450–1600 cm⁻¹ range.
Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (Dimer) | 2500–3300 | Strong, Very Broad |
| C-H Stretch | Aromatic/Alkyl | 2850–3100 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid (Dimer) | 1700–1725 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450–1600 | Medium to Strong |
| C-F Stretch | Aryl Fluoride | 1100–1350 | Strong |
| C-O Stretch | Carboxylic Acid | 1210–1320 | Medium |
| O-H Bend | Carboxylic Acid | 1395–1440 | Medium, Broad |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that involve a change in polarizability are Raman-active. While the O-H stretch is weak and often difficult to observe in Raman spectra of carboxylic acids, the C=O stretch appears as a moderately intense band around 1640-1680 cm⁻¹. nih.gov
The most significant contributions to the Raman spectrum of this compound are expected from the aromatic ring. Phenyl ring modes, particularly the ring "breathing" mode around 1000 cm⁻¹, typically give rise to strong and sharp signals. psu.edu The symmetric C-F stretching vibrations are also expected to be prominent. In general, vibrations of non-polar bonds with high polarizability, such as C-C and C=C bonds of the aromatic ring, produce more intense Raman signals. researchgate.net
Table 2: Expected Characteristic FT-Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic/Alkyl | 2850–3100 | Medium |
| C=O Stretch | Carboxylic Acid | 1640–1680 | Medium |
| C=C Stretch | Aromatic Ring | 1580–1620 | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |
| C-F Stretch | Aryl Fluoride | 1100-1300 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's conjugated systems.
For this compound, the primary chromophore is the 3,5-difluorophenyl ring. Simple, non-conjugated carboxylic acids show only a weak n→π* transition for the carbonyl group at around 200–210 nm, which is often not practically useful for characterization. libretexts.orgmasterorganicchemistry.com The benzene ring, however, exhibits characteristic π→π* transitions. An unsubstituted benzene ring typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 255 nm.
Substitution on the benzene ring affects the position and intensity of these absorptions. The two fluorine atoms and the propanoic acid group will act as substituents, likely causing a slight bathochromic shift (shift to longer wavelength) of the B-band. Therefore, this compound is expected to show characteristic aromatic absorption in the 260–280 nm range. copernicus.org The intensity of this absorption is generally moderate.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction of this compound and its Co-crystals
While a specific crystal structure for this compound has not been reported in the searched literature, the structures of numerous related phenylpropanoic acids are known. mdpi.com Based on these analogs, it is virtually certain that this compound would crystallize to form centrosymmetric dimers. This dimerization occurs through strong, complementary O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring motif. mdpi.com
The formation of co-crystals—crystalline materials composed of two or more different molecules in the same lattice—is a common strategy in crystal engineering. chemrxiv.orgnih.gov this compound, with its strong hydrogen bond donor (O-H) and acceptor (C=O) sites, as well as a difluorophenyl ring capable of other interactions, would be an excellent candidate for co-crystal formation with complementary molecules, such as pyridine-based compounds.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The solid-state structure of this compound and its potential co-crystals would be governed by a hierarchy of non-covalent interactions.
Halogen Bonding : Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. mdpi.com While more prominent for heavier halogens like iodine and bromine, fluorine can participate in these interactions, although they are generally weaker. nih.gov In co-crystals with strong Lewis bases, the fluorine atoms of the difluorophenyl ring could act as halogen bond acceptors. The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of other atoms on the ring, influencing other potential interactions. nih.gov
Polymorphism and Crystal Engineering Studies of this compound and its Derivatives
Extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism of this compound or its derivatives. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, appears to be an uninvestigated area for this particular molecule. Consequently, no experimental data on different polymorphic forms, their relative stabilities, or the conditions under which they might crystallize is publicly available.
Similarly, dedicated crystal engineering studies focusing on this compound are not present in the reviewed literature. Crystal engineering is the design and synthesis of functional solid-state structures through the understanding and application of intermolecular interactions. While general principles of crystal engineering can be applied to predict the likely behavior of this molecule, specific research detailing the systematic design of co-crystals, salts, or the control of its crystal packing through supramolecular synthons has not been published.
For related classes of compounds, such as other phenylpropanoic acids, the primary supramolecular synthon is typically the carboxylic acid dimer, formed through robust O-H···O hydrogen bonds in a characteristic R²₂(8) graph set motif. It is highly probable that this compound also forms this centrosymmetric dimer in the solid state. The fluorine substituents on the phenyl ring would be expected to influence the crystal packing through weaker interactions such as C-H···F, F···F, and C-F···π interactions, which are known to play a significant role in the solid-state architecture of fluorinated organic molecules. However, without experimental crystallographic data, any discussion of the specific packing motifs and intermolecular interactions for this compound remains speculative.
Due to the absence of published research in this specific area, no data tables of crystallographic parameters for different polymorphs or engineered crystal forms can be provided.
Computational and Theoretical Studies of 2 3,5 Difluorophenyl Propanoic Acid
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2-(3,5-Difluorophenyl)propanoic acid. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of the molecule, from which numerous properties can be derived. cnr.it
Molecular Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgmdpi.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Methods like DFT, often with the B3LYP functional, and ab initio Hartree-Fock (HF) are commonly employed for this purpose. nih.govresearchgate.net
Conformational analysis of this compound is crucial due to the flexibility of the propanoic acid side chain. Rotation around the Cα-Cβ and Cβ-C(phenyl) single bonds gives rise to various conformers with different energies. chemistrysteps.commasterorganicchemistry.com Computational studies on similar phenylpropanoic acid derivatives have shown that the orientation of the carboxylic acid group relative to the phenyl ring defines the most stable conformers. mdpi.com For the title compound, calculations would reveal the preferred dihedral angles, influenced by steric hindrance and electronic interactions involving the fluorine atoms and the carboxylic group. It is typical for such molecules to adopt a bent or skewed conformation in their lowest energy state. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Phenylpropanoic Acid Derivative Note: This table provides example data based on typical DFT calculations for similar structures, as specific experimental data for this compound is not readily available.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C=O | 1.205 |
| C-O(H) | 1.348 | |
| C-F | 1.352 | |
| Bond Angle (°) | O=C-O | 122.5 |
| C-C-C(O) | 110.8 | |
| C-C-F | 118.5 |
Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.comsemanticscholar.org
For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap compared to its non-fluorinated analog. A larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org Molecular electrostatic potential (MEP) maps can further illustrate the electronic distribution, highlighting electron-rich regions (like the carbonyl oxygen) that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. ajchem-a.com
Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are representative for a difluorinated aromatic acid, calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.25 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 6.36 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method, allowing for a direct comparison with experimental spectra. nih.govresearchgate.net
For this compound, key vibrational modes include the O-H stretch and C=O stretch of the carboxylic acid group, C-F stretching modes, and various vibrations of the phenyl ring. researchgate.net The calculated spectrum helps in the assignment of experimental spectral bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational properties. nih.gov
Table 3: Selected Calculated Vibrational Frequencies and Their Assignments Note: Frequencies are representative and based on DFT (B3LYP/6-31G(d)) calculations for similar structures.
| Calculated Frequency (cm-1, Scaled) | Vibrational Mode Assignment |
|---|---|
| 3560 | O-H stretch |
| 1750 | C=O stretch |
| 1610 | C=C aromatic stretch |
| 1320 | C-F stretch |
| 1250 | C-O stretch |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. mdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. methodist.edu For this compound, one could computationally study reactions such as esterification, amide formation, or decarboxylation.
The process involves locating the transition state structure for a given reaction step and calculating its energy, which corresponds to the activation energy barrier. A lower activation energy indicates a faster reaction. By connecting the reactants, transition states, and products, a complete reaction profile can be constructed, providing a detailed, step-by-step understanding of the mechanism. mdpi.com For example, studies on related fluorinated compounds have explored mechanisms of C-F bond activation or thermal decomposition pathways using such computational approaches. nih.govnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to:
Explore the conformational landscape in different solvents to understand how the environment affects its shape and flexibility.
Simulate its interaction with a biological target, such as an enzyme's active site, to understand binding modes and affinities.
Study its aggregation behavior or partitioning between different phases (e.g., water and octanol), which is crucial for predicting its behavior in biological systems.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical aspects)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.commdpi.com These models are built by calculating a set of numerical descriptors that characterize the molecule's structure and then using statistical methods to correlate these descriptors with an observed activity or property. researchgate.net
For this compound, a wide range of descriptors can be calculated computationally:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric/Topological Descriptors: Molecular weight, surface area, volume, shape indices.
Quantum Chemical Descriptors: Total energy, heat of formation.
Once a dataset of similar molecules with known activities (e.g., anti-inflammatory potency) is compiled, a QSAR model can be developed using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.govnih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov Similarly, QSPR models can predict properties like solubility, melting point, or partition coefficients, which are vital in drug development. mendeley.com
Molecular Docking Studies for Putative Target Interactions (Theoretical insights)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential interactions between a ligand and a target protein. However, a review of available scientific literature indicates a lack of specific molecular docking studies performed on this compound to identify its putative biological targets. While research exists for structurally related compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid nih.govnih.govresearchgate.net, dedicated theoretical investigations into the binding modes and potential protein interactions of this compound have not been reported.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties refer to the changes in the optical characteristics of a material under the influence of intense electromagnetic fields, such as those from a laser. Materials with significant NLO responses are crucial for applications in optoelectronics, including optical switching and signal processing researchgate.netresearchgate.net. Computational studies, often employing Density Functional Theory (DFT), are vital for predicting the NLO properties of novel molecules nih.govfrontiersin.orgnih.gov. Despite the application of these methods to various organic molecules, including other fluorophenyl researchgate.net and carboxylic acid derivatives researchgate.net, specific computational or experimental investigations into the nonlinear optical properties of this compound are not present in the surveyed literature.
Analysis of Aromaticity and Fluorine Effects on Electronic Properties
The electronic character of this compound is significantly influenced by the two fluorine atoms attached to the benzene (B151609) ring. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (–I effect) through the sigma bonds. Simultaneously, it exerts a weaker, electron-donating mesomeric or resonance effect (+M effect) due to its lone pairs of electrons interacting with the ring's pi-electron system. In the case of fluorine, the inductive effect overwhelmingly dominates the resonance effect.
Computational studies on fluorinated benzene derivatives confirm that substituting hydrogen with fluorine atoms systematically reduces the aromaticity of the ring. nih.gov This decrease is attributed to the strong inductive effect of fluorine, which diminishes the delocalization of π-electrons that is the hallmark of aromaticity. nih.govnih.gov The placement of the fluorine atoms at the meta-positions (3 and 5) means their inductive effects are additive, leading to a significant polarization of the C-F bonds and a decrease in electron density within the aromatic ring.
This reduction in aromatic character has been quantified using various theoretical descriptors. One such magnetic criterion is the ring current strength (RCS), which provides a measure of electron delocalization. nih.gov Studies on fluorinated benzenes show a clear trend where increasing fluorination leads to a lower ring current strength, indicating reduced aromaticity. nih.gov For 1,3-Difluorobenzene (B1663923), the core phenyl structure in the title compound, the reduction in aromaticity compared to unsubstituted benzene is well-documented. nih.gov This altered electronic environment affects the molecule's reactivity, stability, and intermolecular interactions. The diminished nucleophilic character of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov
The table below, based on data from computational studies, illustrates the impact of fluorine substitution on a key aromaticity indicator. nih.gov
| Compound | Ring Current Strength (RCS) in nA·T⁻¹ | % Aromaticity relative to Benzene |
| Benzene | 11.96 | 100.00% |
| Monofluorobenzene | 11.50 | 96.15% |
| 1,3-Difluorobenzene | 11.03 | 92.22% |
| 1,3,5-Trifluorobenzene | 10.37 | 86.71% |
| Hexafluorobenzene | 9.83 | 82.19% |
This table was generated based on data presented in scientific literature. nih.gov
Preclinical and Mechanistic Biological Investigations of 2 3,5 Difluorophenyl Propanoic Acid
In Vitro Biological Activity Screening in Cell-Free and Cellular Assays
Anti-inflammatory Activity and Mechanism of Action (e.g., COX inhibition)
Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.com The COX enzyme exists in two main isoforms, COX-1, which is constitutively expressed and provides gastrointestinal cytoprotection, and COX-2, which is inducible and mediates inflammation. mdpi.com
To ascertain the specific anti-inflammatory profile of 2-(3,5-difluorophenyl)propanoic acid, in vitro assays measuring the inhibition of COX-1 and COX-2 would be necessary. Such studies would typically involve measuring the enzyme's activity in the presence of the compound and a substrate like arachidonic acid. nih.gov
Table 1: Examples of COX Inhibition by Structurally Related or Functionally Similar Compounds
| Compound | Target | Inhibition Data | Reference |
|---|---|---|---|
| Mefenamic acid | huCOX-2 | Weak competitive inhibitor of AA oxygenation | nih.gov |
| Flufenamic acid | huCOX-2 | Substrate-selective inhibitor | nih.gov |
| d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011) | Prostaglandin (B15479496) E2 production | 1.75 times more potent inhibition in inflamed vs. non-inflamed tissue | nih.gov |
Antimicrobial Properties Against Pathogenic Strains (e.g., S. aureus, E. coli, C. albicans)
Propionic acid and its derivatives are known to possess broad-spectrum antimicrobial activity. nih.gov Studies have shown that propionic acid can suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. nih.govmdpi.com The antimicrobial action of propionic acid is believed to be a result of its ability to lower the intracellular pH of microorganisms. nih.gov
Specific antimicrobial screening data for this compound against pathogenic strains such as S. aureus, E. coli, and C. albicans is not detailed in the available literature. To determine its antimicrobial potential, in vitro susceptibility tests, such as determining the minimum inhibitory concentration (MIC), would be required. Such studies would reveal the concentration of the compound needed to inhibit the visible growth of these pathogens. The formation of biofilms, which can increase antimicrobial resistance, is another important aspect to investigate, as some compounds can interfere with this process. mdpi.comnih.gov
Table 2: Antimicrobial Activity of Propionic Acid
| Pathogen | Observed Effect of Propionic Acid | Reference |
|---|---|---|
| Staphylococcus aureus (USA300) | Growth suppression | nih.gov |
| Escherichia coli | Broad-spectrum antimicrobial activity | nih.gov |
| Candida albicans | Broad-spectrum antimicrobial activity | nih.gov |
Anticancer and Antiproliferative Activity in Cell Lines (e.g., A549, MDA-MB-231, targeting SIRT2, EGFR)
The antiproliferative activity of various compounds is often evaluated against cancer cell lines such as A549 (human lung adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma). While specific data for this compound is not available, other novel propanoic acid derivatives have been synthesized and tested for their anticancer properties. mdpi.com
Potential molecular targets for anticancer drugs include Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). SIRT2 is an NAD+-dependent protein deacetylase, and its inhibition can lead to increased acetylation of proteins like p53, which can in turn induce apoptosis in cancer cells. researchgate.net EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. nih.govreactionbiology.com Inhibitors of EGFR can be reversible or irreversible and are a key strategy in cancer therapy. mdpi.com
To assess the anticancer potential of this compound, it would need to be tested in cell viability assays (e.g., MTT assay) against cell lines like A549 and MDA-MB-231. researchgate.netnih.gov Further mechanistic studies would involve determining its effect on the activity of SIRT2 and the phosphorylation status of EGFR.
Table 3: Examples of Antiproliferative Activity and Molecular Targeting by Other Compounds
| Compound Class/Example | Cell Line | Target | Observed Effect | Reference |
|---|---|---|---|---|
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 | SIRT2, EGFR (proposed) | Potent antiproliferative activity | mdpi.com |
| AEM1 and AEM2 (SIRT2 inhibitors) | Non-small cell lung cancer cell lines | SIRT2 | Sensitized cells to apoptosis | researchgate.net |
| Gefitinib (EGFR inhibitor) | PC9 (lung cancer) | EGFR | Inhibited cell proliferation | mdpi.com |
| Ursolic Acid | MDA-MB-231 | Nrf2 pathway | Inhibited cell proliferation | nih.gov |
Anticonvulsant Activity in Preclinical Models and Ion Channel Modulation
Aryl propionic acid derivatives have been investigated for a range of biological activities, including anticonvulsant properties. orientjchem.orgresearchgate.net The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels. nih.gov These channels are crucial for regulating neuronal excitability, and their modulation can prevent the abnormal neuronal discharge that leads to seizures.
While there is no specific information on the anticonvulsant activity of this compound in preclinical models, the general approach to identifying new anticonvulsant candidates involves screening in animal models such as the maximal electroshock (MES) test and the pentylenetetrazole-induced seizure (scPTZ) model. mdpi.comnih.gov Subsequent mechanistic studies would investigate the compound's effect on specific ion channels, such as sodium and calcium channels, through techniques like patch-clamp electrophysiology. nih.gov The modulation of acid-sensing ion channels (ASICs) by various compounds can also influence neuronal activity. nih.gov
Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Carbonic Anhydrase)
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them a target for inhibitor development. nih.govnih.gov Similarly, carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.govmdpi.com
There is no specific data available on the inhibition of MMPs or CAs by this compound. To evaluate its potential in this area, the compound would need to be screened against a panel of MMP and CA isoforms. nih.govnih.govdocumentsdelivered.com Such screening typically involves measuring the residual enzyme activity in the presence of the inhibitor. For example, a fluorogenic substrate assay can be used to determine the potency of MMP inhibitors. documentsdelivered.com
Table 4: General Information on Enzyme Inhibition
| Enzyme Family | Biological Role | Therapeutic Relevance of Inhibition | Reference |
|---|---|---|---|
| Matrix Metalloproteinases (MMPs) | Extracellular matrix remodeling | Cancer, neurodegenerative diseases | nih.gov |
| Carbonic Anhydrases (CAs) | pH regulation, CO2 transport | Glaucoma, cancer, epilepsy | nih.govnih.gov |
Neurotransmitter Modulation and Receptor Binding Characterization
The modulation of neurotransmitter systems is a key mechanism for many centrally acting drugs. This can occur through direct binding to neurotransmitter receptors or by affecting neurotransmitter synthesis, release, or degradation. There is currently no available information on the specific effects of this compound on neurotransmitter modulation or its binding characteristics to various receptors.
To investigate this, a comprehensive receptor binding screen would be necessary. This would involve testing the compound's ability to displace known radiolabeled ligands from a wide range of neurotransmitter receptors, transporters, and ion channels. Such a screening would provide a profile of the compound's potential targets in the central nervous system and guide further functional studies to determine if it acts as an agonist, antagonist, or allosteric modulator at any of these sites.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation in medicinal chemistry. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. mdpi.com The specific placement and nature of substituents on the phenyl ring and the propanoic acid chain can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Positional Isomer Effects on Biological Activity
The biological activity of difluorophenylpropanoic acid isomers can be significantly influenced by the specific positions of the fluorine atoms on the phenyl ring. While direct comparative studies on the biological activities of all positional isomers of 2-(difluorophenyl)propanoic acid are not extensively available in the public domain, general principles of medicinal chemistry suggest that altering the fluorine substitution pattern (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-difluoro) would likely impact the molecule's interaction with biological targets.
Impact of Fluorine Substitution on Biological Interactions
The introduction of fluorine atoms into a molecule like this compound has profound effects on its physicochemical properties and subsequent biological interactions. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically. The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
The electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions of the phenyl ring can modulate the electronic distribution of the entire molecule. This can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for ligand-protein binding. Furthermore, fluorination can alter the lipophilicity of the compound, which is a key determinant of its absorption, distribution, and ability to penetrate cell membranes. In some cases, fluorine substitution can lead to enhanced binding affinity with target proteins by forming specific favorable interactions within the binding pocket.
Mechanistic Biochemistry and Molecular Interactions
Understanding the biochemical and molecular interactions of this compound is fundamental to elucidating its mechanism of action. This involves characterizing its binding to target proteins and its effects on enzyme activity.
Ligand-Protein Binding Characterization and Kinetics
The interaction of a ligand such as this compound with its protein target is a dynamic process. The binding kinetics, including the association (k_on) and dissociation (k_off) rate constants, provide a more complete picture of the interaction than affinity (K_d) alone. A longer residence time of the ligand on its target, often a result of a slow dissociation rate, can lead to a more sustained biological effect.
Enzyme Kinetics and Inhibition Mechanisms
Many arylpropionic acid derivatives are known to be enzyme inhibitors. nih.gov Investigating the enzyme kinetics of this compound would involve determining its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (K_i).
Kinetic studies are typically performed by measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data can be analyzed using graphical methods, such as Lineweaver-Burk or Dixon plots, to determine the mechanism of inhibition. For example, a competitive inhibitor will increase the apparent Michaelis constant (K_m) of the enzyme for its substrate without affecting the maximum reaction velocity (V_max). Understanding the inhibition mechanism provides insights into how the compound exerts its biological effect at a molecular level.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (in vitro and in vivo animal models only)
The preclinical evaluation of a compound's ADME properties is crucial for assessing its potential as a therapeutic agent. These studies are conducted using both in vitro assays and in vivo animal models.
In vitro ADME studies for a compound like this compound would typically include the following assessments:
| ADME Parameter | In Vitro Assay | Purpose |
| Absorption | Caco-2 permeability assay | To assess intestinal permeability and predict oral absorption. |
| Metabolism | Liver microsome stability assay | To evaluate metabolic stability and identify potential metabolites. |
| Distribution | Plasma protein binding assay | To determine the extent of binding to plasma proteins, which affects the free drug concentration. |
In vivo ADME studies in animal models, such as rats or mice, provide a more comprehensive understanding of the compound's pharmacokinetic profile. Following administration of this compound, blood and tissue samples would be collected over time to determine key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Description |
| C_max | Maximum plasma concentration. |
| T_max | Time to reach maximum plasma concentration. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t_1/2 | Elimination half-life. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| V_d | Volume of distribution, indicating the extent of drug distribution into tissues. |
While specific ADME data for this compound is not available in the reviewed literature, studies on other fluorinated propanoic acid derivatives have shown that fluorination can influence these parameters. For example, increased metabolic stability due to the C-F bond can lead to a longer half-life and altered clearance pathways. nih.gov
Metabolic Stability Studies (e.g., Human Liver Microsomes, Plasma Stability)
Comprehensive searches of scientific literature and databases did not yield specific data on the metabolic stability of this compound in human liver microsomes or its stability in plasma. While general methodologies for assessing the metabolic stability of chemical compounds are well-established, including incubation with human liver microsomes and analysis in plasma matrices, experimental results for this particular molecule are not publicly available.
Metabolic stability studies are crucial in preclinical drug discovery to predict the in vivo half-life of a compound. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its metabolic fate in the body. Similarly, plasma stability assays are conducted to assess the compound's stability in biological fluids, identifying potential degradation by plasma enzymes or chemical instability.
Without specific experimental data for this compound, it is not possible to provide quantitative measures of its metabolic stability, such as half-life (t½) or intrinsic clearance (Clint), in human liver microsomes or plasma.
Biotransformation Pathways of this compound
Detailed information regarding the specific biotransformation pathways of this compound is not available in the reviewed scientific literature. The metabolism of a xenobiotic compound like this is typically investigated through in vitro studies using liver microsomes, hepatocytes, and other subcellular fractions, followed by in vivo studies in animal models. These studies aim to identify the metabolites formed through enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation.
For propanoic acid derivatives, metabolic pathways can involve hydroxylation of the aromatic ring or the aliphatic side chain, as well as conjugation reactions such as glucuronidation or sulfation of the carboxylic acid group or any hydroxylated metabolites. The presence of two fluorine atoms on the phenyl ring can influence its metabolism. Fluorine substitution can block potential sites of metabolism or alter the electronic properties of the molecule, potentially leading to different metabolic profiles compared to its non-fluorinated analog. However, without experimental evidence, the precise biotransformation pathways of this compound remain speculative.
Applications and Potential Utilities of 2 3,5 Difluorophenyl Propanoic Acid
Role as a Versatile Synthetic Building Block in Organic Chemistry
2-(3,5-Difluorophenyl)propanoic acid serves as a valuable synthetic building block due to its distinct functional components. The core structure belongs to the class of 2-arylpropanoic acids, a scaffold famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. The synthesis of derivatives from the 2-(3-benzoylphenyl)propanoic acid (ketoprofen) framework highlights the synthetic utility of this class of molecules in developing new therapeutic agents. researchgate.netnih.gov
The primary reactive site is the carboxylic acid group, which can undergo a wide range of transformations. It can be readily converted into esters, amides, acyl chlorides, and other derivatives, allowing for its conjugation to other molecules. The second key feature is the 3,5-difluorophenyl ring. The fluorine atoms modify the electronic properties of the aromatic ring and can influence its reactivity in electrophilic aromatic substitution reactions. Furthermore, the presence of these functional groups provides chemists with the tools to incorporate this specific fluorinated motif into larger, more complex molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery and materials science. ontosight.ai
Intermediate in the Synthesis of Advanced Fluorinated Compounds and Materials
The introduction of fluorine into organic molecules is a widely recognized strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity. solvay.comtcichemicals.com As such, this compound is a promising intermediate for the synthesis of advanced fluorinated compounds. Although it is one of many fluorinated building blocks available, its specific substitution pattern and inherent chirality make it a candidate for creating novel bioactive compounds and functional materials. solvay.com
The 2-arylpropanoic acid structure is a key component in numerous biologically active compounds. nih.gov By using this compound as a starting material, chemists can synthesize more complex molecules where the difluorophenyl group is a crucial element for biological activity or material properties. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and shown to possess significant antibacterial activity, demonstrating the value of the substituted 2-arylpropanoic acid core in medicinal chemistry. nih.gov
Utilization in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound is well-suited for forming ordered solid-state structures through supramolecular self-assembly. The primary and most dominant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties. It is highly probable that the molecules form centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of strong O–H∙∙∙O hydrogen bonds. This is a classic and robust supramolecular synthon for carboxylic acids, often described with the graph-set notation R²₂(8). mdpi.comnih.gov Similar phenylpropanoic acid derivatives consistently exhibit this dimer formation as the key structural motif. mdpi.com
Beyond this primary interaction, the 3,5-difluorophenyl group plays a crucial role in directing the higher-order assembly. The fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C–H∙∙∙F interactions. Such interactions have been shown to direct the supramolecular assemblage in other molecules containing the 3,5-difluorophenyl group. rsc.org These weak hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, guide how the primary dimer units pack into a three-dimensional crystal structure. nih.gov The interplay of these varied noncovalent forces makes this molecule a subject of interest for crystal engineering, where the goal is to design new solids with desired physical properties. mdpi.com
| Interaction Type | Participating Groups | Strength | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (O-H···O) | Strong | Formation of primary centrosymmetric dimers (R²₂(8) motif). mdpi.comnih.gov |
| Weak Hydrogen Bonding | Aromatic C-H and Phenyl Fluorine (C-H···F) | Weak | Directs the packing and orientation of the primary dimers. rsc.org |
| π-π Stacking | 3,5-Difluorophenyl Rings | Weak | Contributes to the stabilization of the overall crystal lattice. nih.gov |
Potential as a Chiral Auxiliary or Ligand Precursor
This compound possesses a stereogenic center at the carbon atom adjacent to the carboxyl group (the α-carbon), meaning it exists as a pair of enantiomers: (R)-2-(3,5-difluorophenyl)propanoic acid and (S)-2-(3,5-difluorophenyl)propanoic acid. This inherent chirality is a key feature for advanced applications.
The separation of such racemic mixtures into single enantiomers, a process known as chiral resolution, is a critical step in modern drug development. wikipedia.org Methods for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification have been developed, suggesting that the enantiomers of the title compound could be isolated. mdpi.comnih.gov Enzymatic methods are also employed for the deracemization of similar fluorinated arylcarboxylic acids. mdpi.com
Once obtained in enantiomerically pure form, these molecules are no longer just building blocks but become chiral building blocks. They are highly valuable precursors in asymmetric synthesis for producing complex target molecules, such as pharmaceuticals, with a specific, desired stereochemistry. nih.gov
Furthermore, the carboxylic acid functionality provides a convenient handle for derivatization into chiral ligands for asymmetric catalysis. For example, it can be reacted with chiral amines or other chelating groups to form amide-based ligands. Chiral hydroxamic acids, which can be derived from carboxylic acids, have proven instrumental as ligands in transition metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com The combination of a stereocenter and a modifiable functional group makes this compound a promising precursor for the development of novel chiral ligands.
Future Directions and Emerging Research Areas
Development of Novel and Efficient Asymmetric Synthetic Methodologies
The biological activity of many chiral drugs, including 2-arylpropionic acid derivatives, often resides in a single enantiomer. nih.gov Consequently, the development of efficient and highly selective asymmetric synthetic methods for producing enantiomerically pure 2-(3,5-Difluorophenyl)propanoic acid is a paramount objective. While classical resolution techniques have been employed for similar compounds, future efforts will likely focus on more sophisticated and atom-economical approaches. nih.gov
Emerging trends in asymmetric synthesis that could be applied to this compound include:
Transition-Metal Catalysis: The use of chiral transition-metal catalysts, particularly those based on noble metals like rhodium, ruthenium, and palladium, has revolutionized asymmetric synthesis. mdpi.com Future research will likely explore novel ligand designs to enhance the enantioselectivity and catalytic turnover for the synthesis of this specific difluorinated profen.
Organocatalysis: Chiral organic molecules can act as catalysts for a wide range of chemical transformations. chiralpedia.com This metal-free approach offers advantages in terms of reduced toxicity and environmental impact. chiralpedia.com The development of bespoke organocatalysts for the asymmetric synthesis of this compound represents a vibrant area for future investigation.
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes, such as lipases and esterases, for the kinetic resolution or asymmetric synthesis of profens is a well-established green chemistry approach. nih.govunimi.it Future work could involve screening for or engineering novel enzymes with high activity and selectivity towards this compound and its precursors. nih.gov
| Synthetic Approach | Key Advantages | Potential Research Focus for this compound |
| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. | Development of novel chiral ligands for improved enantiocontrol. |
| Organocatalysis | Metal-free, lower toxicity, environmentally benign. chiralpedia.com | Design of specific organocatalysts for the target molecule. |
| Biocatalysis | Excellent stereoselectivity, mild reaction conditions, green approach. nih.gov | Screening and engineering of enzymes for high substrate specificity. nih.gov |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The current understanding of the biological activity of 2-arylpropionic acids is largely centered on their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.org However, the unique structural features of this compound, particularly the presence of two fluorine atoms, may confer novel pharmacological properties and interactions with previously undiscovered biological targets.
Future research in this area will likely involve:
Target Deconvolution Studies: Employing techniques such as chemical proteomics and affinity-based probes to identify the direct binding partners of this compound within a cellular context.
Phenotypic Screening: Utilizing high-content screening platforms to assess the effects of the compound on a wide range of cellular phenotypes, which can provide clues to its mechanism of action beyond known targets.
Exploration of Non-COX Targets: Investigating the potential modulation of other inflammatory pathways, such as those involving lipoxygenases, cytokines, or nuclear receptors. The structural similarities to other biologically active phenylpropanoic acids suggest potential interactions with free fatty acid receptors like FFA4 (GPR120), which are implicated in metabolic diseases. nih.govresearchgate.net
Mechanistic Studies on Chiral Inversion: Delving deeper into the metabolic chiral inversion of 2-arylpropionic acids, a phenomenon with significant pharmacological and toxicological implications. nih.govnih.govviamedica.pl Understanding how the difluoro substitution pattern affects this process is crucial for predicting the in vivo behavior of the individual enantiomers.
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.gov For this compound, these computational tools can accelerate progress in several key areas:
De Novo Design of Analogs: AI-powered generative models can design novel analogs of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. ikprress.org These models can explore vast chemical spaces to identify promising new structures. ikprress.org
Predictive Modeling of Bioactivity: Machine learning models can be trained on existing data for 2-arylpropionic acids to predict the biological activity of new derivatives. nih.govplos.orgplos.orgnih.gov This can help prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov
Computer-Aided Synthesis Planning (CASP): AI algorithms can assist in designing efficient and practical synthetic routes for this compound and its analogs. iscientific.orgresearchgate.netnih.gov These tools can analyze vast reaction databases to propose optimal reaction conditions and starting materials. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| De Novo Molecular Design | Generation of novel, patentable analogs with enhanced therapeutic profiles. |
| Bioactivity Prediction | Rapid screening of virtual libraries to identify high-potential candidates for synthesis. nih.govplos.org |
| Synthesis Route Optimization | Acceleration of the synthesis process through the identification of efficient and cost-effective chemical pathways. iscientific.orgresearchgate.net |
Sustainable Chemical Process Development for this compound Production
The principles of green chemistry are increasingly influencing the pharmaceutical industry, with a focus on developing manufacturing processes that are environmentally friendly and economically viable. researchgate.netijpsjournal.comjocpr.comjddhs.com The future production of this compound will undoubtedly be shaped by these considerations.
Key areas for sustainable process development include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.comjddhs.com
Catalytic Efficiency: Developing highly active and recyclable catalysts to minimize waste and energy consumption. mdpi.com This includes both chemical catalysts and biocatalysts.
Continuous Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes can offer improved safety, efficiency, and scalability, while also reducing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources. ijpsjournal.com
By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound, leading to the development of novel medicines and more sustainable manufacturing processes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3,5-Difluorophenyl)propanoic acid, and what are the critical reaction parameters to control during its preparation?
- Methodology : Synthesis typically involves coupling reactions, such as Friedel-Crafts alkylation or carboxylation of a fluorinated aromatic precursor. For example, 3-(3,5-difluorophenyl)propanoic acid (CAS: 84315-24-2) can be synthesized via hydrogenation of 3,5-difluorocinnamic acid (CAS: 84315-23-1), followed by oxidation to the carboxylic acid . Key parameters include temperature control (e.g., maintaining <100°C to avoid defluorination), solvent selection (e.g., dichloromethane or THF), and catalyst optimization (e.g., palladium for hydrogenation).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : and NMR confirm the substitution pattern on the phenyl ring (e.g., two equivalent fluorine atoms at δ -109 to -112 ppm). NMR verifies the propanoic acid backbone .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) assesses purity (>95% recommended for research use) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 186.16 (CHFO) .
Q. What are the key considerations for handling and storing this compound to ensure stability in laboratory settings?
- Methodology : Store at +4°C in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Use desiccants during storage. Handle in a fume hood with PPE (gloves, lab coat) to minimize inhalation or dermal exposure .
Advanced Research Questions
Q. How does the substitution pattern (3,5-difluoro) on the phenyl ring influence the physicochemical properties and reactivity of this compound compared to other fluorinated analogs?
- Methodology : The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group (pKa ≈ 2.8–3.2) compared to non-fluorinated analogs (pKa ≈ 4.8). Solubility in polar solvents (e.g., DMSO) is enhanced due to dipole interactions. Computational studies (e.g., DFT) can quantify electronic effects on reactivity .
Q. What synthetic strategies are employed to derivatize this compound for applications in medicinal chemistry, such as protease inhibitor development?
- Methodology :
- Amide Coupling : React with amines (e.g., L-alanine derivatives) using EDC/HOBt to generate bioactive analogs .
- Esterification : Convert to methyl esters for improved cell membrane permeability .
- Peptide Conjugation : Incorporate into peptide backbones via solid-phase synthesis for targeting enzymes like p38 MAP kinase .
Q. In crystallography studies, what challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Methodology : Fluorine’s small atomic radius and high electron density can cause disorder in crystal lattices. Solutions include low-temperature data collection (100 K) and using synchrotron radiation for high-resolution diffraction. Hydrogen-bonding networks between carboxylic acid groups are critical for stabilizing the crystal structure .
Q. How can computational chemistry methods, such as DFT calculations, predict the interaction of this compound with biological targets like p38 MAP kinase?
- Methodology : Molecular docking (e.g., AutoDock Vina) models binding affinities by simulating interactions between the fluorinated phenyl group and hydrophobic kinase pockets. QSAR studies correlate substituent effects (e.g., fluorine position) with inhibitory activity .
Q. What are the current research gaps in understanding the metabolic pathways of this compound in in vitro models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
